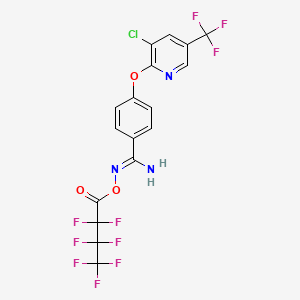

![molecular formula C12H16F2N2 B6352167 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1153434-52-6](/img/structure/B6352167.png)

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane” is a chemical compound with a complex structure . It is a liquid at room temperature . The compound is used in various scientific research applications.

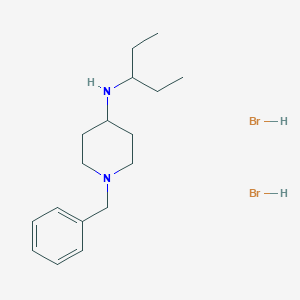

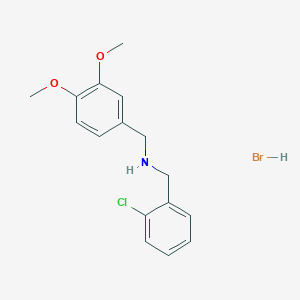

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups . The compound contains a 1,4-diazepane ring attached to a 2,3-difluorophenylmethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its state at room temperature (liquid) and its molecular weight (226.27 g/mol) . Other properties such as boiling point, melting point, and density are not available in the resources .Wirkmechanismus

Target of Action

The primary target of 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .

Mode of Action

This compound acts as an inhibitor of Lp-PLA2 . The compound interacts with the enzyme, preventing it from contributing to the formation of atherosclerotic plaques . This interaction results in a decrease in the levels of small dense LDL, a highly atherogenic lipoprotein subfraction .

Biochemical Pathways

The inhibition of Lp-PLA2 by this compound affects the atherosclerosis pathway . By preventing the formation of lysophosphatidylcholine, a component of atherosclerotic plaques, the compound helps to reduce the buildup of these plaques .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the levels of small dense LDL and a decrease in the formation of atherosclerotic plaques . This could potentially lead to a lower risk of developing accelerated atherosclerosis and clinical cardiovascular events .

Vorteile Und Einschränkungen Für Laborexperimente

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. One of the main advantages of using 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane is its stability in aqueous solutions. Additionally, the compound is relatively non-toxic and has a low melting point, which makes it well-suited for use in a variety of laboratory experiments. However, there are some limitations to using 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane in laboratory experiments. For example, the compound is not very soluble in organic solvents, which can limit its use in some applications. Additionally, the compound is relatively expensive and may not be suitable for large-scale experiments.

Zukünftige Richtungen

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane is a versatile compound with a wide range of potential applications in scientific research and laboratory experiments. Some potential future directions for the compound include its use in the synthesis of new drugs and pharmaceuticals, the development of new catalysts for the difluoromethylation of organic compounds, and the study of its biochemical and physiological effects. Additionally, 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane could be used in the synthesis of fluorinated natural products and in the development of new materials for use in medical and industrial applications.

Synthesemethoden

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane is typically synthesized via a Wittig reaction of a phosphonium salt with an aldehyde. The Wittig reaction involves the formation of a phosphorus ylide, which reacts with the aldehyde to form an alkene. The alkene is then subjected to a difluoromethylation reaction using a difluoromethylating reagent such as N-fluorobenzenesulfonyl imide (FBSI). The difluoromethylation reaction yields 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane.

Wissenschaftliche Forschungsanwendungen

1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane is a versatile compound that has a wide range of applications in scientific research. It has been used as a ligand in transition metal-catalyzed C-H bond activation reactions, as a substrate in the synthesis of fluorinated pharmaceuticals, and as a model compound for the study of difluoromethylation reactions. Additionally, 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepanethyl-1,4-diazepane has been used in the synthesis of fluorinated natural products and in the development of new catalysts for the difluoromethylation of organic compounds.

Eigenschaften

IUPAC Name |

1-[(2,3-difluorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-11-4-1-3-10(12(11)14)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKCFSKNNGAKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)

![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride; 95%](/img/structure/B6352142.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)